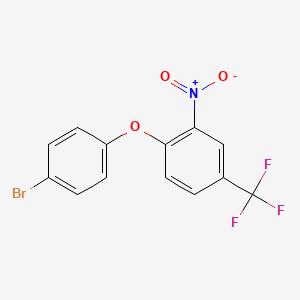

1-(4-Bromophenoxy)-2-nitro-4-(trifluoromethyl)benzene

Description

1-(4-Bromophenoxy)-2-nitro-4-(trifluoromethyl)benzene is a halogenated aromatic compound featuring a bromophenoxy substituent at position 1, a nitro group at position 2, and a trifluoromethyl group at position 4 on the benzene ring. Its synthesis typically involves coupling reactions, such as Ullmann-type or nucleophilic aromatic substitution, leveraging the reactivity of bromophenoxy intermediates with nitro- and trifluoromethyl-substituted aromatic precursors . Key spectral data, including $^1$H NMR (δ 7.49 ppm for aromatic protons) and high yields (up to 90%), highlight its synthetic accessibility and stability .

Properties

IUPAC Name |

1-(4-bromophenoxy)-2-nitro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7BrF3NO3/c14-9-2-4-10(5-3-9)21-12-6-1-8(13(15,16)17)7-11(12)18(19)20/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZXHTXIJHDDHNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7BrF3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201215890 | |

| Record name | 1-(4-Bromophenoxy)-2-nitro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201215890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1744-23-6 | |

| Record name | 1-(4-Bromophenoxy)-2-nitro-4-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1744-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromophenoxy)-2-nitro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201215890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-(4-Bromophenoxy)-2-nitro-4-(trifluoromethyl)benzene, with CAS number 1744-23-6, is a chemical compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including toxicity studies, pharmacological effects, and structure-activity relationships (SAR).

- Molecular Formula : C₁₃H₇BrF₃NO₃

- Molecular Weight : 362.099 g/mol

- Density : 1.6 ± 0.1 g/cm³

- Boiling Point : 352.8 ± 42.0 °C at 760 mmHg

- Flash Point : 167.2 ± 27.9 °C

Biological Activity Overview

The biological activity of 1-(4-Bromophenoxy)-2-nitro-4-(trifluoromethyl)benzene has been studied in various contexts, particularly focusing on its toxicity and potential therapeutic effects.

Toxicity Studies

Research indicates that this compound may exhibit significant toxicity at high doses. Key findings from toxicity studies include:

- Hepatotoxicity : In a study involving B6C3F1 mice, hepatocellular hypertrophy was observed at doses of 400 mg/kg and above, indicating liver damage potential .

- Nephropathy : Dose-dependent nephropathy was reported in male rats starting from doses of 50 mg/kg body weight per day .

- Hematological Changes : Significant alterations in blood parameters were noted at high doses (1000 mg/kg), including decreased leukocyte and lymphocyte counts .

Pharmacological Effects

While specific pharmacological applications of this compound remain under-explored, its structural components suggest potential activities:

- Antimicrobial Activity : Compounds with similar structures have shown antimicrobial properties. The presence of nitro and trifluoromethyl groups is often associated with enhanced antibacterial activity .

- Anticancer Potential : Some derivatives of bromophenoxy compounds have been studied for their cytotoxic effects against various cancer cell lines, indicating a potential avenue for further research in anticancer applications .

Structure-Activity Relationships (SAR)

The biological activity of halogenated phenolic compounds often correlates with their structural features. The following points summarize key aspects of SAR relevant to 1-(4-Bromophenoxy)-2-nitro-4-(trifluoromethyl)benzene:

- Bromine Substitution : The presence of bromine can enhance lipophilicity and improve membrane permeability, potentially increasing bioactivity.

- Trifluoromethyl Group : This group is known to impart unique electronic properties that can influence the reactivity and interaction with biological targets.

- Nitro Group Positioning : The positioning of the nitro group relative to other substituents can significantly affect the compound's reactivity and biological interactions.

Case Studies

Several studies have investigated the effects of related compounds and their implications for understanding the biological activity of 1-(4-Bromophenoxy)-2-nitro-4-(trifluoromethyl)benzene.

- Study on Hepatotoxicity :

- Investigations into Antimicrobial Properties :

Comparison with Similar Compounds

1-(4-Chloro-3-methylphenoxy)-2-nitro-4-(trifluoromethyl)benzene

- Molecular Formula: $ \text{C}{14}\text{H}9\text{ClF}3\text{NO}3 $

- Key Features: Replaces bromine with chlorine and introduces a methyl group at position 3 of the phenoxy ring.

- The chlorine atom, being less electronegative than bromine, may alter electronic effects in substitution reactions .

1-Chloro-2-nitro-4-(trifluoromethyl)benzene

- Synthesis : Prepared via decarboxylative halogenation using Ag/Cu-mediated methods (16% yield).

- Key Features: Lacks the phenoxy group, simplifying the structure. The absence of a bulky substituent increases reactivity in electrophilic aromatic substitution but reduces utility in applications requiring bifunctional intermediates .

Functional Group Variations

Sulfanyl vs. Phenoxy Substituents

- 1-(4-Chlorophenylsulfanyl)-2-nitro-4-(trifluoromethyl)benzene (Isomer I): The sulfanyl group ($-\text{S}-$) introduces stronger electron-withdrawing effects than phenoxy ($-\text{O}-$), affecting nitro group reactivity. Crystal structure studies reveal distinct packing patterns compared to phenoxy analogs, influencing solubility and melting points .

Naphthyloxy Derivatives

- However, steric bulk may hinder synthetic accessibility .

Benzyl Chloride Analogs

- 2-Nitro-4-(trifluoromethyl)benzyl chloride: The chloromethyl group enables nucleophilic substitution, making it a versatile intermediate for constructing complex molecules (e.g., pharmaceuticals). Safety considerations (e.g., UN3261 classification) highlight its hazardous nature compared to bromophenoxy derivatives .

Amino-Protected Derivatives

- 1-(tert-Butoxycarbonylamino)-5-methoxy-2-nitro-4-(trifluoromethyl)benzene: Incorporates a Boc-protected amino group, facilitating controlled deprotection in multistep syntheses. High yields (95–98%) and detailed NMR data ($^1$H, $^{13}$C) underscore its utility in medicinal chemistry .

Data Tables

Table 1: Comparative Structural and Physical Properties

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare 1-(4-Bromophenoxy)-2-nitro-4-(trifluoromethyl)benzene, and how do reaction conditions impact yield and purity?

- Methodological Answer : Synthesis typically involves sequential functionalization of the benzene ring. For example:

- Step 1 : Nitration of a pre-functionalized benzene derivative (e.g., 4-bromophenol) under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to introduce the nitro group .

- Step 2 : Substitution reactions (e.g., nucleophilic aromatic substitution) to attach the trifluoromethyl group. Solvent choice (e.g., DMF vs. THF) and temperature (40–80°C) significantly affect regioselectivity and byproduct formation .

- Key Considerations : Use of catalysts (e.g., Cu(I) for Ullmann-type couplings) and inert atmospheres to prevent oxidation of intermediates .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer : A multi-technique approach is essential:

- ¹H/¹³C NMR : Identify substituent positions via chemical shifts (e.g., deshielded aromatic protons near electron-withdrawing groups like -NO₂ and -CF₃) .

- FT-IR : Confirm nitro group (1520–1350 cm⁻¹ asymmetric stretching) and C-F bonds (1100–1000 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 364.98 for C₁₃H₈BrF₃NO₃) and fragmentation patterns .

Q. How can researchers mitigate hazards during handling and storage of this compound?

- Methodological Answer :

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent decomposition .

- Handling : Use fume hoods for reactions involving nitro groups (potential mutagenicity) and brominated intermediates (volatility/toxicity) .

- Waste Disposal : Follow EPA guidelines for halogenated waste (e.g., incineration with alkaline scrubbers) .

Advanced Research Questions

Q. What computational methods can predict the reactivity of the nitro and trifluoromethyl groups in electrophilic or nucleophilic reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to assess electron density maps. The nitro group lowers electron density at the ortho position, favoring nucleophilic attack .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., polar aprotic solvents stabilize transition states in SNAr reactions) .

- Case Study : Predict regioselectivity in Suzuki-Miyaura couplings by analyzing Fukui indices for bromine substitution sites .

Q. How do steric and electronic effects of substituents influence the compound’s participation in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The trifluoromethyl group creates steric hindrance, reducing reactivity at the para position. Use bulky ligands (e.g., XPhos) to enhance coupling efficiency at hindered sites .

- Electronic Effects : The nitro group deactivates the ring, requiring electron-rich catalysts (e.g., Pd(PPh₃)₄) for Buchwald-Hartwig aminations .

- Experimental Validation : Compare yields in Stille couplings (electron-deficient aryl bromides) vs. Heck reactions (electron-neutral intermediates) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer :

- Dose-Response Studies : Conduct IC₅₀ assays across multiple cell lines (e.g., HEK-293 vs. HeLa) to differentiate selective toxicity .

- Meta-Analysis : Aggregate data from PubChem and ECHA databases to identify trends (e.g., higher lipophilicity correlates with membrane disruption in Gram-positive bacteria) .

- Mechanistic Probes : Use fluorescent tagging (e.g., BODIPY-conjugated derivatives) to track cellular uptake and target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.